molecular formula C14H17NO B14138909 5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 89229-76-5

5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14138909
CAS No.: 89229-76-5
M. Wt: 215.29 g/mol
InChI Key: JXKOROHNJUYBQB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes a dimethylamino group and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate, bis(2-dimethylamino)ketone, or diethyl carbonate . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides structural stability and contributes to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and the biphenyl core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89229-76-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-(dimethylamino)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C14H17NO/c1-15(2)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

JXKOROHNJUYBQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)CC(C1)C2=CC=CC=C2

Origin of Product

United States

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